molecular formula C11H9F2NO4 B5876965 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid

4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid

Cat. No. B5876965
M. Wt: 257.19 g/mol
InChI Key: OAECEPJUBDWSIC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first introduced in the market in 1971 and has been used widely since then.

Scientific Research Applications

4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various types of pain, including osteoarthritis, rheumatoid arthritis, and postoperative pain. In addition to its pain-relieving properties, 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has also been studied for its potential in treating Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.

Mechanism of Action

4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX). There are two types of COX enzymes, COX-1 and COX-2. COX-1 is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function, while COX-2 is responsible for producing prostaglandins that cause pain and inflammation. 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid inhibits both COX-1 and COX-2, which is why it is effective in treating pain and inflammation.
Biochemical and Physiological Effects:
4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain and inflammation. It has also been shown to reduce the production of beta-amyloid, which is associated with Alzheimer's disease. In addition, 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which means that there is a lot of data available on its properties and effects. However, there are also some limitations to using 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid in lab experiments. It has been shown to have some toxicity, particularly at high doses, which can limit its use in certain experiments. In addition, it has been shown to have some side effects, such as gastrointestinal bleeding, which can also limit its use.

Future Directions

There are several future directions for the study of 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid. One area of research is the potential use of 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid in treating Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment. Another area of research is the development of new formulations of 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid that can improve its bioavailability and reduce its toxicity. Finally, there is a need for further studies to explore the potential use of 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid in treating other conditions, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid is a nonsteroidal anti-inflammatory drug that has been extensively studied for its pain-relieving and anti-inflammatory properties. It works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. In addition to its pain-relieving properties, 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid has also been studied for its potential in treating Alzheimer's disease. While there are some limitations to using 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid in lab experiments, there are also several future directions for its study, including the development of new formulations and exploring its potential use in treating other conditions.

Synthesis Methods

The synthesis of 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid involves the reaction of 2,4-difluoroanisole with chloroacetyl chloride in the presence of a base to form 2-chloroacetyl-2,4-difluoroanisole. This intermediate is then reacted with methyl magnesium bromide to form 2-(difluoromethoxy)phenyl) methyl ketone. The final step involves the reaction of 2-(difluoromethoxy)phenyl) methyl ketone with ethyl acetoacetate in the presence of a base to form 4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid.

properties

IUPAC Name

(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO4/c12-11(13)18-8-4-2-1-3-7(8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAECEPJUBDWSIC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid

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